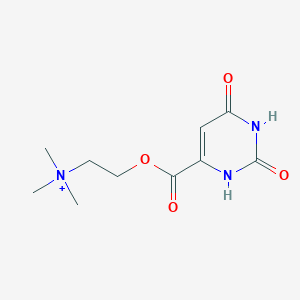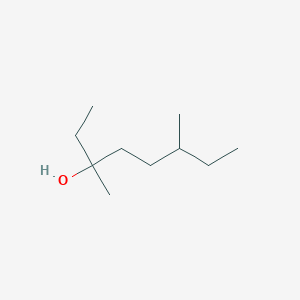
2,4,5-三溴-1-甲基-1H-咪唑
描述
2,4,5-Tribromo-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C4H3Br3N2 and its molecular weight is 318.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,5-Tribromo-1-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Tribromo-1-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
核苷的合成
2,4,5-三溴-1-甲基-1H-咪唑: 被用于与糖前体缩合合成核苷 . 这个过程对于创建天然核苷的类似物至关重要,这些类似物可用于抗病毒治疗以及作为研究核酸结构和功能的工具。
氧化磷酸化解偶联剂
据报道,这种化合物会导致大鼠出现典型的氧化磷酸化解偶联剂中毒 . 该领域的研究可能导致开发调节线粒体功能的治疗剂,从而潜在地治疗代谢疾病。
抗菌和抗真菌剂
咪唑衍生物,包括2,4,5-三溴-1-甲基-1H-咪唑,显示出作为抗菌和抗真菌剂的潜力 . 它们干扰麦角固醇生物合成的能力(麦角固醇是真菌细胞膜的关键成分)使它们成为新型抗真菌药物的潜在候选者。
抗癌研究
咪唑的结构单元存在于许多具有抗癌活性的化合物中 . 三溴甲基可能参与新型化学治疗剂的开发,特别是那些靶向 DNA 或微管的药物。
农业化学品
已知咪唑衍生物可作为选择性植物生长调节剂、杀真菌剂和除草剂 . 可以探索2,4,5-三溴-1-甲基-1H-咪唑在这些应用中的功效,为农业生产力做出贡献。
绿色化学
该化合物在绿色化学应用中的潜力,例如离子液体和 N-杂环卡宾的合成,值得注意 . 这些应用对于开发环保的化学工艺至关重要。
生物化学研究
作用机制
Mode of Action
It’s known that 2,4,5-tribromoimidazole induces poisoning typical of uncouplers of oxidative phosphorylation in rats . This suggests that it may disrupt the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production.
Result of Action
It’s known to induce poisoning typical of uncouplers of oxidative phosphorylation in rats , which suggests that it may lead to energy depletion at the cellular level.
Action Environment
It’s recommended to handle the compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .
生化分析
Biochemical Properties
2,4,5-Tribromo-1-methyl-1H-imidazole is known to interact with several enzymes and proteins, influencing various biochemical reactions. One notable interaction is with oxidative phosphorylation enzymes, where it acts as an uncoupler, disrupting the proton gradient across the mitochondrial membrane . This disruption leads to a decrease in ATP production, affecting cellular energy metabolism. Additionally, 2,4,5-Tribromo-1-methyl-1H-imidazole can form nucleosides when condensed with sugar precursors, indicating its potential role in nucleic acid metabolism .
Cellular Effects
The effects of 2,4,5-Tribromo-1-methyl-1H-imidazole on cellular processes are profound. It has been observed to induce poisoning typical of uncouplers of oxidative phosphorylation in rat models . This compound affects cell signaling pathways by altering the mitochondrial membrane potential, leading to changes in gene expression and cellular metabolism. The disruption of ATP production can result in impaired cell function and viability, highlighting the compound’s potential cytotoxic effects.
Molecular Mechanism
At the molecular level, 2,4,5-Tribromo-1-methyl-1H-imidazole exerts its effects primarily through its interaction with mitochondrial enzymes involved in oxidative phosphorylation. By uncoupling the electron transport chain, it prevents the synthesis of ATP, leading to an energy deficit within the cell . This compound may also interact with other biomolecules, such as nucleic acids, through the formation of nucleosides, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-Tribromo-1-methyl-1H-imidazole can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 2,4,5-Tribromo-1-methyl-1H-imidazole can lead to sustained disruption of mitochondrial function, resulting in chronic energy deficits and potential cell death . The compound’s stability under different experimental conditions must be carefully monitored to ensure accurate results.
Dosage Effects in Animal Models
The effects of 2,4,5-Tribromo-1-methyl-1H-imidazole in animal models are dose-dependent. At lower doses, the compound may cause mild disruptions in cellular metabolism, while higher doses can lead to severe cytotoxic effects and even mortality . Threshold effects have been observed, where a specific dosage range results in a significant increase in toxicity. Understanding the dosage effects is crucial for determining the compound’s safety and potential therapeutic applications.
Metabolic Pathways
2,4,5-Tribromo-1-methyl-1H-imidazole is involved in metabolic pathways related to oxidative phosphorylation and nucleic acid metabolism. Its interaction with mitochondrial enzymes disrupts the normal flow of electrons in the electron transport chain, leading to altered metabolic flux and changes in metabolite levels . The formation of nucleosides suggests that the compound may also influence nucleotide synthesis and degradation pathways.
Transport and Distribution
Within cells and tissues, 2,4,5-Tribromo-1-methyl-1H-imidazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its overall efficacy and toxicity, making it essential to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of 2,4,5-Tribromo-1-methyl-1H-imidazole is primarily within the mitochondria, where it exerts its uncoupling effects on oxidative phosphorylation . Targeting signals and post-translational modifications may direct the compound to specific mitochondrial compartments, influencing its activity and function. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2,4,5-tribromo-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br3N2/c1-9-3(6)2(5)8-4(9)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMDVXMJRMNDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347995 | |
| Record name | 2,4,5-Tribromo-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-91-4 | |
| Record name | 2,4,5-Tribromo-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)








